molecular formula C10H7BrFNO B3289177 2-(Bromomethyl)-5-(4-fluorophenyl)-1,3-oxazole CAS No. 855991-59-2

2-(Bromomethyl)-5-(4-fluorophenyl)-1,3-oxazole

Cat. No. B3289177
M. Wt: 256.07 g/mol
InChI Key: WGLQYADVKZNXHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids or boronate esters . For instance, 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, an important intermediate to synthesize pitavastatin calcium, was prepared from ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate via reduction by KBH4/ZnCl2 and then bromide by PBr3 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Synthesis and Reactivity

Regioselective Halogenation : A study detailed a highly regioselective method for synthesizing 2-aryl-4-bromomethyl-5-methyl-1,3-oxazoles, showcasing the compound's utility as a precursor for further chemical modifications (Yamane, Mitsudera, & Shundoh, 2004). This process underscores the versatility of 2-(Bromomethyl)-5-(4-fluorophenyl)-1,3-oxazole in synthesizing complex molecules.

Extended Oxazoles Synthesis : Another research effort utilized 2-(halomethyl)-4,5-diaryloxazoles, including the bromomethyl variant, for synthetic elaboration, demonstrating its role in constructing oxaprozin, an anti-inflammatory drug, without focusing on drug use or dosage (Patil & Luzzio, 2016).

Material Science and Photoluminescence

Fluorophores Development : In material science, the compound contributed to the synthesis of novel oxazol-5-one fluorophores, which emit blue and green light. This application is vital for developing photoluminescent materials with potential use in optical devices and sensors (Ozturk Urut, Aydin, Topkaya, Sahin, & Alp, 2018).

Antimicrobial and Biological Activities

Antimicrobial Potency : The structural motif of 2-(Bromomethyl)-5-(4-fluorophenyl)-1,3-oxazole has been leveraged in synthesizing compounds with antimicrobial properties. A study highlighted the synthesis of 1,2,3-triazoles tethering the fluorinated oxazole and showed significant antimicrobial activity, indicating the compound's potential as a scaffold in drug discovery (Rezki, Mayaba, Al-blewi, Aouad, & El Ashry, 2017).

properties

IUPAC Name

2-(bromomethyl)-5-(4-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c11-5-10-13-6-9(14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLQYADVKZNXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270372
Record name 2-(Bromomethyl)-5-(4-fluorophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-(4-fluorophenyl)-1,3-oxazole

CAS RN

855991-59-2
Record name 2-(Bromomethyl)-5-(4-fluorophenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855991-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-5-(4-fluorophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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